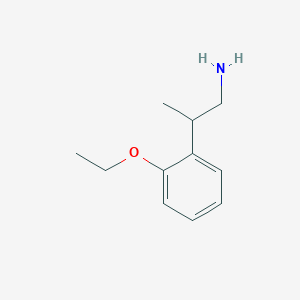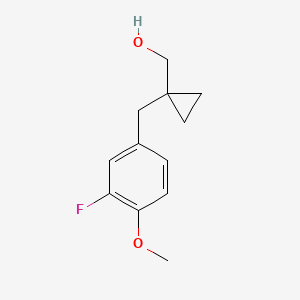
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C₁₂H₁₅FO₂ It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and cyclopropylmethanol.
Reaction Steps:
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with cyclopropyl and benzyl functionalities.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is not well-documented. its structural features suggest potential interactions with enzymes or receptors that recognize benzyl or cyclopropyl groups. The presence of fluorine and methoxy substituents may influence its binding affinity and specificity.
Comparison with Similar Compounds
(1-(3-Fluorobenzyl)cyclopropyl)methanol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(1-(4-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom, which may influence its chemical stability and interactions.
(1-(3-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom and has the methoxy group at a different position, potentially altering its properties.
Uniqueness:
- The combination of both fluorine and methoxy substituents on the benzyl ring, along with the cyclopropylmethanol moiety, makes (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol unique. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15FO2 |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15FO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI Key |
GXDXBNREFPOQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(CC2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


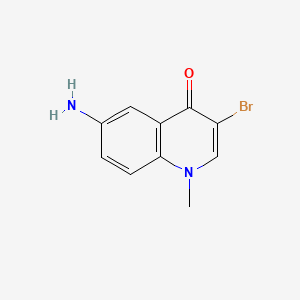
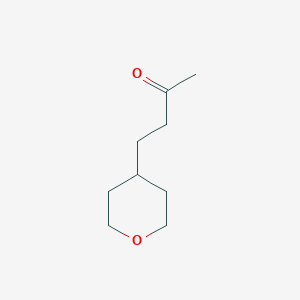
![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
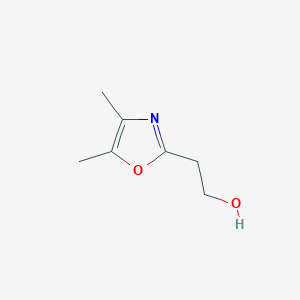


![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
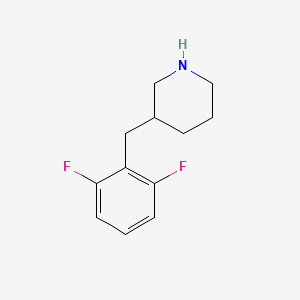



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
